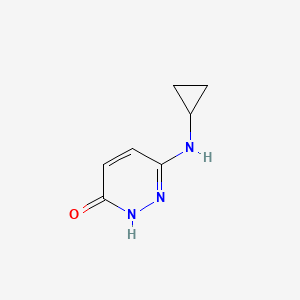
6-(Cyclopropylamino)pyridazin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of pyridazin-3-ol derivatives involves various methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of 6-(Cyclopropylamino)pyridazin-3-ol consists of a pyridazin-3-ol core with a cyclopropylamino group attached at the 6-position. The molecular weight of this compound is 151.17 g/mol.Chemical Reactions Analysis
Pyridazin-3-ol derivatives can undergo a variety of chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .Scientific Research Applications
Antimicrobial Activity
The pyridazinone derivatives, including “6-(Cyclopropylamino)pyridazin-3-ol”, have been identified as compounds with significant antimicrobial properties. These compounds can be synthesized to target a wide range of bacterial and fungal pathogens, offering potential as new antimicrobial agents in an era of increasing antibiotic resistance .
Antidepressant and Anxiolytic Effects
Research has indicated that pyridazinone scaffolds can exhibit antidepressant and anxiolytic activities. The structural features of “6-(Cyclopropylamino)pyridazin-3-ol” may be optimized to enhance these effects, contributing to the development of new therapeutic agents for mental health disorders .
Cardiovascular Therapeutics
The pyridazinone ring system is known to possess cardiotonic and antihypertensive effects. Derivatives of “6-(Cyclopropylamino)pyridazin-3-ol” could be explored for their potential in treating cardiovascular diseases, particularly in the development of novel antihypertensive drugs .
Anti-inflammatory and Analgesic Applications
This compound has shown promise in the modulation of inflammatory responses and pain perception. Its application in the design of anti-inflammatory and analgesic drugs could lead to more effective treatments for chronic inflammatory diseases and pain management .
Anticancer Research
Pyridazinone derivatives have been studied for their anticancer properties. “6-(Cyclopropylamino)pyridazin-3-ol” could be part of targeted therapies that aim to inhibit cancer cell growth and proliferation, making it a valuable compound in oncological research .
Agrochemical Design
The structure of “6-(Cyclopropylamino)pyridazin-3-ol” lends itself to the development of herbicides and pesticides. Its efficacy in this field could lead to the creation of new agrochemicals that are more environmentally friendly and targeted in action .
Antidiabetic Potential
Recent studies suggest that pyridazinone compounds may have applications in managing diabetes. By influencing the biochemical pathways associated with insulin resistance and glucose metabolism, derivatives of “6-(Cyclopropylamino)pyridazin-3-ol” could contribute to new antidiabetic treatments .
Neuroprotective Properties
There is growing interest in the neuroprotective potential of pyridazinone derivatives. “6-(Cyclopropylamino)pyridazin-3-ol” might be used to develop drugs that protect neural tissue from degeneration, which is particularly relevant for conditions like Alzheimer’s and Parkinson’s disease .
Mechanism of Action
Target of action
Pyridazinones have been found to interact with a wide range of targets due to their diverse pharmacological activities . They have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of action
Pyridazinones are known to inhibit calcium ion influx, which can lead to a decrease in platelet aggregation .
Biochemical pathways
Pyridazinones have been reported to affect a variety of pathways due to their diverse pharmacological activities .
Pharmacokinetics
Pyridazinones are known for their easy functionalization at various ring positions, which makes them an attractive synthetic building block for designing and synthesis of new drugs .
Result of action
Pyridazinones have been reported to possess a wide range of pharmacological activities .
Action environment
The stability and efficacy of pyridazinones can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
3-(cyclopropylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-4-3-6(9-10-7)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLAGPKQBDFFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butanoic acid](/img/structure/B1481361.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1481362.png)
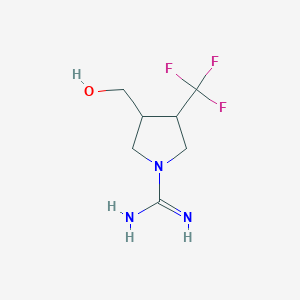
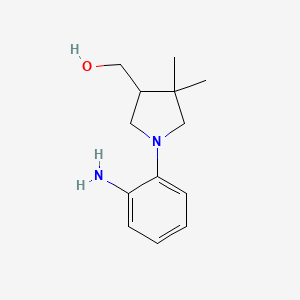
![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)
![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)

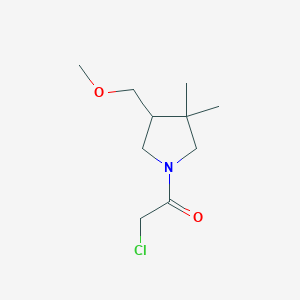
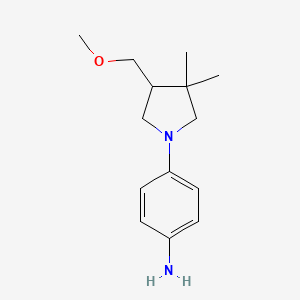

![(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481380.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)